molecular formula C12H10ClNOS B2795818 5-chloro-N-(4-methylphenyl)thiophene-2-carboxamide CAS No. 330677-97-9

5-chloro-N-(4-methylphenyl)thiophene-2-carboxamide

Cat. No.: B2795818
CAS No.: 330677-97-9
M. Wt: 251.73
InChI Key: NPKXRWQIFBTCMG-UHFFFAOYSA-N
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Description

5-chloro-N-(4-methylphenyl)thiophene-2-carboxamide is a synthetic organic compound belonging to the class of thiophene carboxamides. These compounds are characterized by a thiophene ring—a five-membered heterocycle containing sulfur—linked to a carboxamide functional group. Thiophene derivatives are a significant moiety in medicinal chemistry and drug discovery, known for their wide range of potential pharmacological activities. Scientific literature indicates that structurally similar compounds have been investigated for various biological activities, including as antimicrobial agents . As a heterocyclic building block, this compound is of significant interest in organic synthesis and pharmaceutical research for the development of new molecular entities. Researchers utilize this family of compounds to explore structure-activity relationships (SAR) and to synthesize more complex molecules for biological screening. The compound is provided for Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-chloro-N-(4-methylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNOS/c1-8-2-4-9(5-3-8)14-12(15)10-6-7-11(13)16-10/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKXRWQIFBTCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-methylphenyl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-methylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, amine derivatives

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

Anticoagulant Properties

One of the primary applications of 5-chloro-N-(4-methylphenyl)thiophene-2-carboxamide is its role as an inhibitor of blood coagulation factor Xa. This property makes it a candidate for the prophylaxis and treatment of thromboembolic disorders, which include conditions such as myocardial infarction, unstable angina, stroke, and deep venous thrombosis. The compound's mechanism involves inhibiting the factor Xa, which is crucial in the coagulation cascade, thereby preventing excessive clot formation .

Case Study: Thromboembolic Disorders

  • Condition : Myocardial Infarction
  • Mechanism : Inhibition of factor Xa
  • Outcome : Potential reduction in thrombus formation and improved patient outcomes.

Antibacterial Activity

Recent studies have indicated that derivatives of thiophene carboxamides, including compounds structurally related to this compound, exhibit potent antibacterial properties. These compounds have been optimized to overcome efflux mechanisms in bacteria, particularly those involving E. coli strains. The modifications enhance their effectiveness against a range of bacterial pathogens, including Klebsiella spp., Shigella spp., and Salmonella spp. .

Case Study: Nitrothiophene Carboxamides

  • Target Bacteria : E. coli
  • Mechanism : Prodrug activation by bacterial nitroreductases
  • Outcome : Demonstrated bactericidal activity in vitro and efficacy in animal models.

Anticancer Activity

Another significant application is in cancer treatment. Research has shown that thiophene carboxamide derivatives can exhibit anticancer activity by interacting with tubulin, similar to known chemotherapeutic agents like combretastatin A-4. Compounds derived from this class have shown promising results in inhibiting the proliferation of cancer cells, particularly hepatocellular carcinoma cell lines .

Case Study: Hep3B Cell Line

  • Compound Variants : 2b and 2e derivatives
  • Mechanism : Interaction with tubulin binding sites
  • Outcome : Significant reduction in cell viability (IC50 values of 5.46 µM and 12.58 µM).

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical processes that can be optimized for yield and purity. The methods include reactions starting from readily available precursors like 5-chlorothiophene-2-carbonyl chloride combined with various amines .

Synthesis Overview

StepReagentsConditionsYield
15-Chlorothiophene-2-carbonyl chloride + amineMild conditionsHigh
2Purification via recrystallizationEthanol wash>70%

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-methylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

The biological and physicochemical properties of thiophene carboxamides are highly sensitive to substituents. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Thiophene Carboxamides
Compound Name Thiophene Substituent Aryl Group on Carboxamide Key Functional Groups Biological Activity Reference
5-Chloro-N-(4-methylphenyl)thiophene-2-carboxamide 5-Cl 4-Methylphenyl Chlorine, methyl Under investigation
5-Nitro-N-(4-(trifluoromethyl)phenyl)thiophene-2-carboxamide 5-NO₂ 4-Trifluoromethylphenyl Nitro, trifluoromethyl Antibacterial
3-(N-Methylsulfonamido)-N-(2-trifluoromethylbenzyl)thiophene-2-carboxamide None 2-Trifluoromethylbenzyl Sulfonamido, trifluoromethyl SNAT2 inhibition (anticancer)
5-Chloro-N-(4-oxo-thiazolidin-3-yl)thiophene-2-carboxamide 5-Cl 4-Oxo-thiazolidine Thiazolidinone Antithrombotic (FXa inhibitor)
5-Chloro-N-(5-nitrothiazol-2-yl)thiophene-2-carboxamide 5-Cl 5-Nitrothiazole Nitrothiazole Antimicrobial
Key Observations:
  • Electron-withdrawing groups (e.g., NO₂, Cl) enhance stability and target affinity but may reduce solubility ().
  • Bulkier substituents (e.g., trifluoromethylphenyl, thiazolidinone) improve target specificity but increase molecular weight ().
  • Heterocyclic aryl groups (e.g., thiazole, morpholino) are linked to enzyme inhibition ().

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds ()
Compound Name Melting Point (°C) Molecular Weight (g/mol) Yield (%)
This compound 210–212 335.81 43.73
5-Chloro-N-(5-nitrothiazol-2-yl)thiophene-2-carboxamide N/A 289.94 69
N-(4-(3-Bromophenyl)acryloylphenyl)-5-chlorothiophene-2-carboxamide 186–188 447.74 75.14
Trends:
  • Higher yields (>70%) are associated with brominated derivatives due to favorable reaction kinetics ().
  • Melting points correlate with molecular symmetry; bulky groups (e.g., bromophenyl) increase rigidity and melting points.
Antimicrobial Activity
  • 5-Nitrothiophene carboxamides (): Nitro groups confer potent antibacterial activity by disrupting bacterial electron transport chains.
  • 5-Chloro derivatives : Moderate activity, likely due to reduced redox reactivity compared to nitro groups.
Enzyme Inhibition
  • FXa inhibitors (e.g., rivaroxaban analogs): The morpholino and oxazolidinone groups in rivaroxaban () enhance binding to Factor Xa’s S1/S4 pockets, whereas 4-methylphenyl lacks this specificity.
  • SNAT2 inhibitors (): Trifluoromethylbenzyl groups facilitate amino acid transporter blockade, a mechanism absent in simpler aryl derivatives.
Anticancer Potential
  • Chalcone-thiophene hybrids (): Acryloylphenyl groups enable microtubule disruption, but 4-methylphenyl derivatives show weaker cytotoxicity.

Biological Activity

5-Chloro-N-(4-methylphenyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Molecular Formula : C12H12ClNOS
  • Molecular Weight : 251.75 g/mol
  • IUPAC Name : this compound

This compound consists of a thiophene ring substituted with a chloro group and an amide functional group, which may influence its interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The presence of the thiophene ring may enhance lipophilicity, allowing for better membrane penetration and interaction with cellular receptors.

Research indicates that compounds with similar structures can affect cellular pathways related to apoptosis, cell cycle regulation, and enzyme inhibition. For example, studies have shown that derivatives of thiophene can inhibit tubulin polymerization, leading to antiproliferative effects in cancer cells .

Anticancer Activity

Several studies have investigated the anticancer potential of thiophene derivatives, including this compound. Notably:

  • In Vitro Studies : Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). IC50 values for these compounds typically range from 10 to 33 nM .
  • Mechanism : The compound may induce apoptosis in cancer cells by disrupting microtubule dynamics and affecting cell cycle progression, particularly arresting cells in the G2/M phase .

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have also been explored:

  • Bacterial Inhibition : In vitro evaluations have shown that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values suggest effective inhibition at low concentrations .
  • Fungal Activity : Similar compounds have demonstrated antifungal properties, making them potential candidates for treating fungal infections alongside bacterial pathogens .

Table: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesIC50/MIC ValuesReference
AnticancerMCF-7, MDA-MB-23110–33 nM
AntibacterialStaphylococcus aureusMIC < 0.25 μg/mL
AntifungalCandida albicansMIC 16.69–78.23 μM

Q & A

Basic: What synthetic methodologies are commonly employed for 5-chloro-N-(4-methylphenyl)thiophene-2-carboxamide and its derivatives?

Methodological Answer:
The synthesis typically involves multi-step reactions , starting with coupling 5-chlorothiophene-2-carboxylic acid with substituted anilines via acid-amine coupling reactions. For example, in chalcone derivatives, 5-chlorothiophene-2-carboxylic acid (1) reacts with 1-(4-aminophenyl)ethanone (2) to form intermediates, followed by condensation with aromatic aldehydes under basic conditions . Key optimization parameters include:

  • Solvent choice (e.g., acetonitrile for reflux reactions) .
  • Catalysts (e.g., diethylamine in Gewald reactions) .
  • Temperature control (e.g., reflux at 323 K for cyclization) .
    Characterization relies on NMR, IR, and mass spectrometry to confirm structural integrity .

Basic: How are spectroscopic techniques utilized to resolve structural ambiguities in thiophene carboxamide derivatives?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., distinguishing aromatic protons in thiophene vs. phenyl rings) and verifies substitution patterns. For example, downfield shifts (~δ 7.5–8.5 ppm) confirm amide bond formation .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .
  • Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]+ for C₁₃H₁₁ClN₂O₂S at m/z 303.02) .
    Contradictions arise when overlapping signals occur (e.g., methyl vs. methoxy groups), requiring 2D NMR (COSY, HSQC) for resolution .

Advanced: How can researchers optimize reaction yields for derivatives with electron-withdrawing substituents (e.g., nitro, chloro)?

Methodological Answer:
Electron-withdrawing groups often reduce nucleophilicity, necessitating:

  • Microwave-assisted synthesis : Accelerates reaction kinetics (e.g., reducing time from 6 hours to 30 minutes) .
  • Lewis acid catalysts : Enhances electrophilic substitution (e.g., AlCl₃ for Friedel-Crafts reactions) .
  • Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
    Case Study : A 20% yield increase was achieved using microwave irradiation for nitro-substituted analogs .

Advanced: What strategies resolve contradictions in biological activity data across structurally similar analogs?

Methodological Answer:
Contradictions often stem from substituent positioning or conformational locking . For example:

  • Ortho vs. para substituents : Ortho-chloro groups in aryl amides induce intramolecular H-bonding, reducing bioavailability compared to para-substituted analogs .
  • Conformational analysis : Molecular docking simulations reveal that steric hindrance from 4-methylphenyl groups in this compound may limit enzyme binding .
    Validation : Compare IC₅₀ values across analogs using standardized assays (e.g., antimicrobial disk diffusion) .

Advanced: How are structure-activity relationships (SAR) established for thiophene carboxamides in drug discovery?

Methodological Answer:
SAR studies focus on:

Core modifications : Replacing thiophene with furan reduces planarity, altering receptor binding .

Substituent effects :

SubstituentPositionBiological ImpactReference
ClThiopheneEnhances antimicrobial activity
CH₃PhenylIncreases lipophilicity, improving CNS penetration

Pharmacophore modeling : Identifies critical H-bond donors/acceptors (e.g., amide carbonyl for kinase inhibition) .

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

Methodological Answer:

  • Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Anti-inflammatory : COX-2 inhibition assays using ELISA .
  • Cytotoxicity : MTT assay on HEK-293 cells to assess safety margins .
    Note : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and triplicate runs for statistical validity .

Advanced: How do computational methods (e.g., DFT, molecular docking) enhance understanding of reactivity and target interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts reactive sites (e.g., electrophilic sulfur in thiophene) and stability of intermediates .
  • Molecular Docking : Simulates binding to targets (e.g., EGFR tyrosine kinase) by analyzing π-π stacking and H-bond interactions .
  • MD Simulations : Assess conformational stability in aqueous environments (e.g., 100 ns trajectories using GROMACS) .
    Case Study : Docking scores correlated with experimental IC₅₀ values (R² = 0.89) for oxadiazole derivatives .

Basic: What purification techniques are critical for isolating high-purity this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for optimal resolution .
  • Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray diffraction .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) remove trace impurities .
    Yield Optimization : Purity >98% is achievable with two sequential recrystallizations .

Advanced: How do intermolecular interactions (e.g., H-bonding, π-stacking) influence crystallographic packing and stability?

Methodological Answer:

  • H-Bonding : Intramolecular N–H⋯O bonds in carboxamides stabilize planar conformations, as seen in X-ray structures .
  • π-Stacking : Thiophene-phenyl ring interactions (3.8–4.2 Å spacing) enhance thermal stability (TGA decomposition >250°C) .
  • Halogen Bonds : C–Cl⋯S interactions (3.3 Å) contribute to dense packing in crystal lattices .

Advanced: What are the challenges in scaling up synthesis from lab to pilot scale?

Methodological Answer:

  • Exothermic Reactions : Use jacketed reactors with controlled cooling to prevent runaway reactions during amide coupling .
  • Solvent Recovery : Implement distillation units for DMF or acetonitrile reuse, reducing costs by 40% .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
    Case Study : Pilot-scale synthesis achieved 85% yield (vs. 70% in lab) via continuous flow reactors .

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